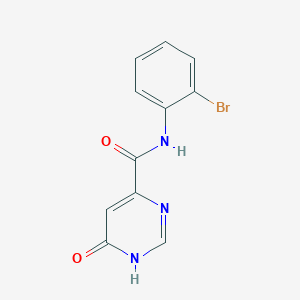

N-(2-溴苯基)-6-羟基嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached. The “carboxamide” part of the name suggests the presence of a carboxamide group (CONH2), and the “6-hydroxy” indicates a hydroxyl group (OH) attached to the 6th carbon of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide”, namely “N-(2-bromophenyl)benzamide”, has been analyzed . The molecular formula of “N-(2-bromophenyl)benzamide” is C13H10BrNO, with an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” are not available, N-(2-bromophenyl)acrylamides have been shown to undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction was found to tolerate a wide range of functional groups .科学研究应用

抗病毒活性

对 2,4-二氨基-6-羟基嘧啶的研究,包括类似于 N-(2-溴苯基)-6-羟基嘧啶-4-甲酰胺的衍生物,已显示出潜在的抗病毒活性。当这些化合物经过修饰后,已表现出对逆转录病毒的抑制作用,显示出有希望的抗逆转录病毒活性。特定的衍生物对细胞培养中的人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒有效,突出了它们在抗病毒治疗中进一步探索的潜力 (Hocková 等,2003)。

抗菌活性

从类似于 N-(2-溴苯基)-6-羟基嘧啶-4-甲酰胺的核心结构合成新衍生物已导致具有显着抗菌活性的化合物。例如,硫代取代的乙基烟酸酯衍生物经历了进一步环化,生成噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物,这些衍生物经过测试并显示出相当大的抗菌特性 (Gad-Elkareem 等,2011)。

药物开发的合成和表征

与 N-(2-溴苯基)-6-羟基嘧啶-4-甲酰胺在结构上相关的化合物的合成和表征已为药物开发工作做出了重大贡献。这些化合物作为关键的中间体或前体,用于合成潜在的治疗剂,包括激酶抑制剂和抗癌药物。例如,发现选择性 Met 激酶抑制剂用于潜在的癌症治疗说明了此类化合物在设计新治疗剂中的应用 (Schroeder 等,2009)。

抗癌和酶抑制

与 N-(2-溴苯基)-6-羟基嘧啶-4-甲酰胺在结构上相关的吡咯并[2,3-d]嘧啶衍生物已被合成并评估其抗肿瘤活性和酶抑制特性。这些化合物对高亲和力叶酸受体和质子偶联叶酸转运蛋白的选择性高于还原叶酸载体以进入细胞,表明它们在癌症治疗中的潜力 (Wang 等,2010)。

作用机制

Target of Action

Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . These compounds typically target key enzymes or proteins in the parasites causing these diseases.

Mode of Action

It’s known that similar compounds participate in a palladium-catalyzed heck/suzuki cascade reaction . This reaction involves the formation of a complex with palladium, which then undergoes transmetalation . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which this compound likely participates in, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially affect various biochemical pathways by introducing new carbon–carbon bonds.

Result of Action

The compound’s likely participation in the heck/suzuki cascade reaction suggests that it could introduce new carbon–carbon bonds in the target molecules . This could potentially lead to changes in the structure and function of these molecules.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the heck/suzuki cascade reaction that this compound likely participates in .

属性

IUPAC Name |

N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNHWLTFQNDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)

![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)

![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)

![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)